Perrhénate de potassium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of potassium perrhenate often involves the processing of ammonium perrhenate, which is obtained from aqueous solutions. Leszczyńska-Sejda et al. (2007) described the production of perrhenic acid from ammonium perrhenate solutions using ion exchange methods, which is a crucial step towards obtaining potassium perrhenate through subsequent chemical reactions (Leszczyńska-Sejda et al., 2007). Furthermore, Zagorodnyaya et al. (2018) explored the purification of ammonium perrhenate solutions from potassium impurities, highlighting the significance of purity in the synthesis process (Zagorodnyaya et al., 2018).

Molecular Structure Analysis

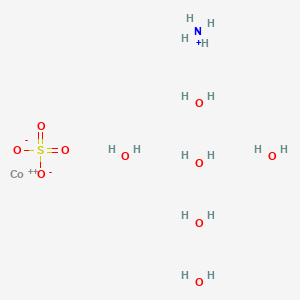

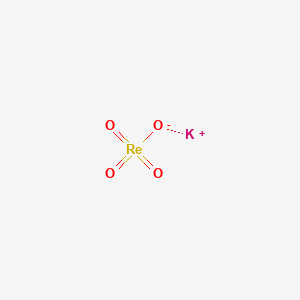

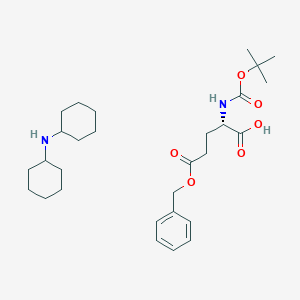

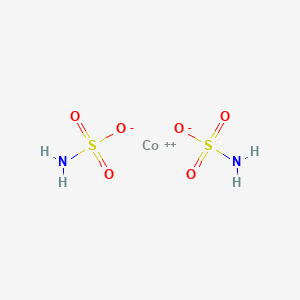

The molecular structure of potassium perrhenate is characterized by the tetrahedral coordination of the ReO₄⁻ anion. The ultraviolet absorption spectrum, as studied by Custers (1937), provides insights into the electronic structure and bonding within the molecule, with specific absorption bands indicating the nature of its molecular orbitals (Custers, 1937).

Chemical Reactions and Properties

Potassium perrhenate participates in various chemical reactions, including redox processes and ligand exchange reactions. For instance, Spradau and Katzenellenbogen (1998) discussed the preparation of cyclopentadienyltricarbonylrhenium complexes using potassium perrhenate, illustrating its reactivity and utility in organometallic chemistry (Spradau & Katzenellenbogen, 1998).

Physical Properties Analysis

The physical properties of potassium perrhenate, such as solubility and crystalline structure, are essential for its application in various fields. Chan (1975) investigated the activity coefficients of potassium perrhenate in aqueous mixtures, providing valuable data on its solubility and interactions with other ions in solution (Chan, 1975).

Chemical Properties Analysis

The chemical properties of potassium perrhenate, including its stability, reactivity, and interactions with other compounds, are critical for its applications in catalysis and materials science. Research by Sharutin et al. (2009) on the synthesis and structures of tetraphenylantimony perrhenate and tetraphenylantimony chlorate demonstrates the versatility of potassium perrhenate in forming complex compounds with unique properties (Sharutin et al., 2009).

Applications De Recherche Scientifique

1. Additif aux superalliages à base de nickel et de cobalt Le perrhénate de potassium est utilisé comme additif aux superalliages à base de nickel et de cobalt . Ces superalliages sont résistants à la température et à la corrosion, ce qui les rend adaptés à la production de turbines dans l'aviation civile et militaire, de soupapes de sécurité dans les plateformes de forage et d'outils fonctionnant à des températures supérieures à 1000 °C .

Purification du perrhénate d'ammonium brut

Le this compound est utilisé dans la purification du perrhénate d'ammonium brut . Ce processus implique la recristallisation, la sorption et l'électrodialyse membranaire .

Spectrométrie

Le this compound est utilisé en spectrométrie . La spectrométrie est une technique utilisée dans l'analyse de la lumière, qui aide à l'identification des matériaux .

Revêtement de cathode en fil de tungstène

Le this compound est utilisé pour le revêtement de cathodes en fil de tungstène . Ce revêtement améliore les performances de la cathode, qui est un composant crucial de nombreux appareils électroniques .

Catalyseur

Le this compound est utilisé comme catalyseur . Les catalyseurs sont des substances qui augmentent la vitesse d'une réaction chimique sans subir elles-mêmes de changement chimique permanent

Safety and Hazards

Potassium perrhenate is a strong oxidizer and may intensify fire . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . Personal protective equipment should be used, and all sources of ignition should be removed .

Orientations Futures

Mécanisme D'action

Target of Action

Potassium perrhenate (KReO4) is an inorganic compound It is known to be a strong oxidizer .

Mode of Action

As an oxidizer, it likely interacts with other substances by accepting electrons, leading to changes in the oxidation state of those substances .

Biochemical Pathways

All cells possess a ubiquitous Na-K ATPase exchanger, which pumps Na out of and K into the cell, leading to a K gradient across the cell membrane, which is partially responsible for maintaining the membrane potential .

Pharmacokinetics

It is known that potassium perrhenate is a white solid that is sparingly soluble in water and ethanol . A study on the volatility of sodium, potassium, and cesium perrhenates using thermogravimetry suggests that the volatility of the perrhenates is likely dependent on the composition of salt in which the perrhenates are dissolved .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Potassium perrhenate. For example, the volatility of Potassium perrhenate may be influenced by the temperature and the composition of the salt in which it is dissolved . Additionally, the availability of potassium in soils is of prime importance in maintaining the balance between nutrient use efficiency and sustainable agriculture .

Propriétés

IUPAC Name |

potassium;oxido(trioxo)rhenium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/K.4O.Re/q+1;;;;-1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFKRWIFGDGKWLM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Re](=O)(=O)=O.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

KO4Re |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless crystals; [Alfa Aesar MSDS] |

Source

|

| Record name | Potassium perrhenate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16856 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

10466-65-6 |

Source

|

| Record name | Potassium perrhenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.854 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[benzofuran-2(4H),1'-cyclohexane]-2',4,6'-trione, 3,5,6,7-tetrahydro-](/img/structure/B77936.png)

![5H-Thieno[3,2-b]thiopyran](/img/structure/B77937.png)